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CAS No.: 312-10-7

Cat. No.: B1617911

Get Quote

Introduction: The Critical Role of Penicillamine
Disulfide Analysis
Penicillamine, a chiral chelating agent, is a cornerstone in the treatment of Wilson's disease,

cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is intrinsically linked to its chemical

form, particularly the thiol group which is prone to oxidation. The primary oxidative product,

penicillamine disulfide, is a critical quality attribute (CQA) that must be rigorously monitored

during drug substance and product manufacturing.[1] The formation of this disulfide impacts the

bioavailability and therapeutic action of the active pharmaceutical ingredient (API).[2] For

researchers, scientists, and drug development professionals, a comprehensive understanding

of the spectroscopic techniques available for the analysis of penicillamine disulfide is

paramount for ensuring product quality, stability, and, ultimately, patient safety.

This guide provides a detailed exploration of the core spectroscopic methodologies for the

characterization and quantification of penicillamine disulfide. We will delve into the causality

behind experimental choices, offering field-proven insights to empower you in your analytical

endeavors. Each protocol is designed as a self-validating system, grounded in authoritative

references from pharmacopeias and peer-reviewed literature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling Molecular Structure and Dynamics
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural

elucidation of penicillamine disulfide. It provides detailed information about the chemical

environment of each atom, enabling definitive confirmation of the disulfide bond formation and

characterization of the overall molecular structure. Furthermore, NMR is instrumental in

studying the kinetics and equilibria of thiol/disulfide exchange reactions involving penicillamine.

[3]

The Rationale Behind NMR in Penicillamine Disulfide
Analysis
The formation of a disulfide bond from two penicillamine molecules results in distinct changes

in the chemical shifts of neighboring protons and carbons. Specifically, the disappearance of

the thiol proton (-SH) signal and the downfield shift of the alpha-proton (-CH) and beta-carbon

(-C(CH₃)₂) signals are key indicators of disulfide formation. High-resolution ¹H NMR allows for

the detection and quantification of penicillamine, penicillamine disulfide, and mixed disulfides

like penicillamine-cysteine disulfide, often with minimal sample pretreatment.[3] For quantitative

purposes, Quantitative NMR (qNMR) offers a primary method for determining the purity of

penicillamine disulfide reference standards and for assaying its content in drug substances

without the need for a specific reference standard of the analyte itself.[4][5][6]

Experimental Protocol: ¹H NMR Analysis
Objective: To identify and quantify penicillamine disulfide in a sample.

Materials:

Penicillamine disulfide sample

Deuterium oxide (D₂O) or other suitable deuterated solvent[7][8]

Internal standard for qNMR (e.g., maleic acid, TSP)

NMR tubes
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Volumetric flasks and pipettes

Instrumentation:

NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

Sample Preparation:

Accurately weigh 5-25 mg of the penicillamine disulfide sample for a ¹H NMR spectrum.

[7]

For qNMR, accurately weigh both the sample and the internal standard.

Dissolve the sample in a precise volume of deuterated solvent (e.g., 0.6 mL of D₂O) in a

clean vial before transferring to the NMR tube.[9] This ensures homogeneity.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Filter the solution if any particulate matter is present to avoid compromising the spectral

quality.[7]

Data Acquisition:

Place the NMR tube in the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal resolution.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of

scans for good signal-to-noise ratio, appropriate relaxation delay for quantitative analysis).

Data Processing and Interpretation:

Process the acquired FID (Free Induction Decay) by applying Fourier transformation,

phase correction, and baseline correction.
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Integrate the signals corresponding to specific protons of penicillamine disulfide and the

internal standard (for qNMR).

Identify the characteristic signals of penicillamine disulfide. The methyl protons typically

appear as two singlets, and the alpha-proton as a singlet. Compare the obtained spectrum

with a reference spectrum.

Expected Spectroscopic Data
Assignment

¹H Chemical Shift (ppm) in

D₂O (approximate)

¹³C Chemical Shift (ppm)

(approximate)

α-CH 3.5 - 4.0 60 - 65

C(CH₃)₂ 1.4 - 1.6 (two singlets) 25 - 30

C=O - 175 - 180

β-C - 50 - 55

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample (& Internal Standard for qNMR) Dissolve in Deuterated Solvent Transfer to NMR Tube Load Sample into Spectrometer Lock and Shim Acquire Spectrum Process FID (FT, Phasing, Baseline) Integrate Signals Identify Peaks & Quantify

Click to download full resolution via product page

Caption: Workflow for NMR analysis of penicillamine disulfide.

Mass Spectrometry (MS): Probing Molecular Weight
and Fragmentation
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Mass spectrometry is a highly sensitive and specific technique for the identification and

quantification of penicillamine disulfide.[10] It provides the exact molecular weight of the

molecule and its fragmentation pattern, which serves as a molecular fingerprint for

confirmation. When coupled with a separation technique like liquid chromatography (LC-MS), it

becomes a powerful tool for analyzing complex mixtures and quantifying impurities.

The Rationale Behind MS in Penicillamine Disulfide
Analysis
The primary advantage of MS is its ability to confirm the molecular weight of penicillamine
disulfide (C₁₀H₂₀N₂O₄S₂), which is 296.0864 g/mol (monoisotopic mass).[11] Tandem mass

spectrometry (MS/MS) provides structural information by fragmenting the parent ion and

analyzing the resulting daughter ions. The fragmentation of the disulfide bond is a key

diagnostic feature. Techniques like Collision-Induced Dissociation (CID) and Electron Transfer

Dissociation (ETD) are employed to induce fragmentation, with ETD being particularly useful

for preserving labile disulfide linkages in larger molecules.[12]

Experimental Protocol: LC-MS/MS Analysis
Objective: To identify and quantify penicillamine disulfide using LC-MS/MS.

Materials:

Penicillamine disulfide sample

HPLC-grade solvents (e.g., acetonitrile, water)

Formic acid or other suitable mobile phase modifier

LC vials

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:
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Sample Preparation:

Prepare a stock solution of penicillamine disulfide in a suitable solvent (e.g., water with

a small amount of formic acid).

Prepare a series of calibration standards by diluting the stock solution.

For analysis in complex matrices (e.g., plasma), a protein precipitation step followed by

supernatant injection is often necessary.[13]

LC Separation:

Use a reversed-phase C18 column for separation.[13]

The mobile phase typically consists of a gradient of water and acetonitrile, both containing

a small percentage of formic acid (e.g., 0.1%) to aid ionization.

Inject the sample and standards onto the LC system.

MS Detection:

The eluent from the LC column is introduced into the ESI source of the mass

spectrometer.

Acquire data in positive ion mode.

Perform a full scan (MS1) to detect the protonated molecular ion [M+H]⁺ of penicillamine
disulfide (m/z 297.0937).

Perform MS/MS (or data-dependent acquisition) on the parent ion to obtain the

fragmentation spectrum.

Expected Spectroscopic Data
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Ion m/z (calculated) Description

[M+H]⁺ 297.0937 Protonated molecular ion

Fragment 1 ~149

Cleavage of the S-S bond,

resulting in the protonated

penicillamine monomer.

Fragment 2 Varies

Further fragmentation of the

monomer, e.g., loss of H₂O,

CO₂.

Note: The exact fragmentation pattern can depend on the collision energy and the instrument

used.

Logical Relationship in MS/MS Analysis

Ionization (ESI)

Fragmentation (MS/MS)

Detection

Penicillamine Disulfide (in solution)

[M+H]⁺ (m/z 297.0937)

Fragment Ion 1 (e.g., m/z ~149)

CID/ETD

Fragment Ion 2

CID/ETD

Mass Spectrum
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Click to download full resolution via product page

Caption: Logical flow of MS/MS analysis for penicillamine disulfide.

Vibrational Spectroscopy: Fingerprinting with IR
and Raman
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a

molecular fingerprint of penicillamine disulfide.[14][15] They are particularly useful for

identifying functional groups and confirming the presence of the disulfide bond.

The Rationale Behind Vibrational Spectroscopy
IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes

vibrations of its chemical bonds. The S-H stretch of the parent penicillamine (around 2550

cm⁻¹) is absent in the disulfide, providing a clear indication of its formation.[16]

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. The S-S

bond, being a non-polar bond, gives a weak signal in IR but a characteristic strong signal in

Raman spectroscopy, typically in the range of 500-550 cm⁻¹.[17] The C-S stretch also

provides a useful band around 600-700 cm⁻¹.

Experimental Protocol: FTIR and Raman Analysis
Objective: To obtain the vibrational spectra of penicillamine disulfide for identification.

Materials:

Penicillamine disulfide sample (solid)

KBr (for FTIR pellet) or suitable solvent for Raman

Instrumentation:

FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission)

Raman spectrometer with a laser source
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Procedure:

FTIR (KBr Pellet Method):

Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder.

Grind the mixture to a fine powder.

Press the powder into a transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Raman Spectroscopy:

Place a small amount of the solid sample directly under the laser beam of the Raman

spectrometer.

Alternatively, dissolve the sample in a suitable solvent that does not have strong Raman

scattering in the region of interest.

Acquire the Raman spectrum.

Expected Spectroscopic Data
Technique Vibrational Mode

Approximate Wavenumber

(cm⁻¹)

FTIR N-H stretch 3200 - 3400

FTIR C=O stretch 1600 - 1750

FTIR C-N stretch 1350 - 1380

Raman S-S stretch 500 - 550

Raman C-S stretch 600 - 700

Complementary Nature of IR and Raman Spectroscopy
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Caption: Complementary information from IR and Raman spectroscopy.

UV-Visible Spectroscopy: A Tool for Quantification
UV-Visible spectroscopy is a straightforward and robust technique for the quantitative analysis

of penicillamine disulfide, particularly in the context of quality control and dissolution testing

as outlined in pharmacopeias.[18]

The Rationale Behind UV-Vis Spectroscopy
While penicillamine disulfide does not have a strong chromophore in the visible region, it

exhibits UV absorbance due to its functional groups. The absorbance is directly proportional to

the concentration of the analyte in solution, following the Beer-Lambert law. This relationship

allows for accurate quantification when compared against a reference standard. The United

States Pharmacopeia (USP) often employs HPLC with UV detection for the assay of

penicillamine and its disulfide impurity.[19][20]

Experimental Protocol: HPLC-UV Analysis (Based on
USP Method)
Objective: To quantify penicillamine disulfide as an impurity in penicillamine drug substance.
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Materials:

Penicillamine sample

USP Penicillamine Disulfide Reference Standard[19]

Diluent: 1.0 g/L of edetate disodium in water[19]

Mobile phase: 6.9 g/L of monobasic sodium phosphate and 0.20 g/L of sodium 1-

hexanesulfonate in water, adjusted to pH 3.0 ± 0.1 with phosphoric acid.[19]

Volumetric flasks, pipettes, and HPLC vials

Instrumentation:

HPLC system with a UV detector

Analytical balance

Procedure:

Standard Preparation:

Accurately weigh a quantity of USP Penicillamine Disulfide RS and dissolve in the

Diluent to obtain a solution with a known concentration of about 0.025 mg/mL.[19]

Sample Preparation:

Accurately weigh about 125 mg of the Penicillamine sample, transfer to a 100-mL

volumetric flask, dissolve in and dilute to volume with the Diluent.[19]

Chromatographic Conditions:

Column: L1 packing (e.g., C18), 3.9-mm × 30-cm.[21]

Detector: UV at 210 nm.

Flow rate: As specified in the monograph.
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Injection volume: As specified in the monograph.

Analysis:

Inject equal volumes of the Standard preparation and the Sample preparation into the

chromatograph.

Record the chromatograms and measure the peak responses for penicillamine disulfide.

Calculate the percentage of penicillamine disulfide in the sample based on the peak

responses of the sample and the standard. The USP specifies a limit of not more than

1.0% of penicillamine disulfide.[19]

Expected Chromatogram
A typical chromatogram will show a peak for penicillamine and a smaller peak for

penicillamine disulfide at a different retention time. The USP monograph specifies relative

retention times of about 0.7 for penicillamine and 1.0 for penicillamine disulfide.[19][20]

Workflow for HPLC-UV Quantification

Preparation

HPLC Analysis Quantification

Prepare Standard Solution

Inject into HPLC

Prepare Sample Solution

Chromatographic Separation UV Detection (210 nm) Integrate Peak Areas Calculate Concentration

Click to download full resolution via product page

Caption: Workflow for the quantification of penicillamine disulfide by HPLC-UV.
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The spectroscopic analysis of penicillamine disulfide is a critical component of quality control

in the pharmaceutical industry. No single technique provides all the necessary information;

rather, a complementary approach is required for comprehensive characterization and

quantification. NMR offers definitive structural elucidation, MS provides high sensitivity and

molecular weight confirmation, vibrational spectroscopy delivers a unique molecular fingerprint,

and UV-Vis spectroscopy, particularly when coupled with HPLC, serves as a robust quantitative

tool.

By understanding the principles behind each technique and adhering to validated protocols,

such as those outlined in the pharmacopeias, researchers and drug development professionals

can ensure the quality, safety, and efficacy of penicillamine-containing drug products. This

guide provides a foundational framework for these analytical endeavors, emphasizing the

importance of scientific integrity and a deep understanding of the underlying chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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